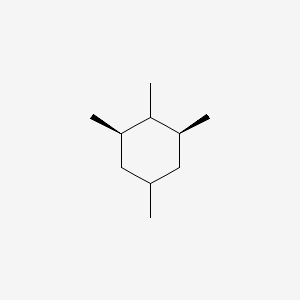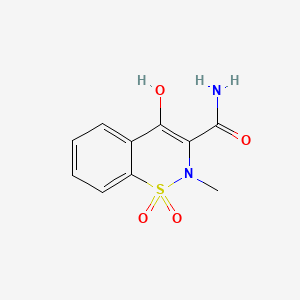
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 is a specialized chemical compound used primarily in scientific research. It is characterized by its unique structure, which includes a dioxane ring substituted with trimethyl groups and a vinyl ester functional group. This compound is often utilized in various fields of chemistry and biology due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 typically involves the esterification of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid with vinyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The process may involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to increase the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and high yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, which are critical for the efficient production of high-purity this compound.
化学反应分析
Types of Reactions
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 can undergo various chemical reactions, including:
Oxidation: The vinyl ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl ester group typically yields carboxylic acids, while reduction results in the formation of alcohols.
科学研究应用
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 exerts its effects is largely dependent on its chemical structure. The vinyl ester group is reactive and can undergo various transformations, making it a valuable intermediate in synthetic chemistry. The dioxane ring provides stability and rigidity to the molecule, influencing its reactivity and interactions with other compounds. Molecular targets and pathways involved in its action include enzyme active sites and receptor binding domains, where it can act as a substrate or inhibitor.
相似化合物的比较
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid: Lacks the vinyl ester group, making it less reactive in certain types of chemical reactions.
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester: Contains a methyl ester group instead of a vinyl ester, which affects its reactivity and applications.
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Ethyl Ester: Similar to the methyl ester but with an ethyl group, offering different physical and chemical properties.
Uniqueness
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 is unique due to the presence of the deuterium-labeled vinyl ester group, which enhances its utility in research applications, particularly in studies involving isotopic labeling and tracing.
属性
IUPAC Name |
ethenyl 2,2-dimethyl-5-(trideuteriomethyl)-1,3-dioxane-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-5-12-8(11)10(4)6-13-9(2,3)14-7-10/h5H,1,6-7H2,2-4H3/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWOCHNKSUBLLL-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C)C(=O)OC=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(COC(OC1)(C)C)C(=O)OC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B564839.png)

![6,8-Dichloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B564843.png)
![1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-YL)oxy]phenyl]-1-butanone](/img/structure/B564845.png)
![2-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanethiol](/img/structure/B564846.png)
![(1R,4S,6S,7R,8R,9R,11R)-4,11-dimethyl-8-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecane-7,9-diol](/img/structure/B564847.png)
